Cas no 878423-55-3 (2-{9-benzyl-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurin-3-yl}acetic acid)

2-{9-Benzyl-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetic acid is a structurally complex purine-derived compound with potential applications in medicinal chemistry and biochemical research. Its fused pyrimidopurine core, coupled with a benzyl substituent and acetic acid moiety, offers unique reactivity and binding properties, making it a candidate for enzyme inhibition or receptor modulation studies. The presence of multiple hydrogen-bonding sites and a carboxyl group enhances its solubility and compatibility with biological systems. This compound may serve as a key intermediate in synthesizing novel pharmacophores or as a scaffold for investigating nucleotide-related pathways. Its well-defined structure allows for precise modifications to optimize activity in targeted applications.
2-{9-benzyl-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurin-3-yl}acetic acid structure
878423-55-3 structure
Product Name:2-{9-benzyl-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurin-3-yl}acetic acid
CAS No:878423-55-3
MF:C18H19N5O4
MW:369.374563455582
CID:5362514
Update Time:2025-11-06

2-{9-benzyl-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurin-3-yl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid
    • (9-benzyl-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl)acetic acid
    • MLS001209088
    • HMS2831G18
    • SMR000525055
    • VU0509719-1
    • Z246074978
    • (8-Benzyl-1-methyl-2,4-dioxo-1,4,5,6,7,8-hexahydro-2H-1,3,4b,8,9-pentaaza-fluoren-3-yl)-acetic acid
    • 2-(9-benzyl-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin
    • 2-{9-benzyl-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurin-3-yl}acetic acid
    • Inchi: 1S/C18H19N5O4/c1-20-15-14(16(26)23(18(20)27)11-13(24)25)22-9-5-8-21(17(22)19-15)10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,24,25)
    • InChI Key: SWGCMSUIHBIEJK-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(N(C)C(N1CC(=O)O)=O)N=C1N(CC3C=CC=CC=3)CCCN12

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 623
  • XLogP3: 1.2
  • Topological Polar Surface Area: 99

2-{9-benzyl-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurin-3-yl}acetic acid Pricemore >>

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Additional information on 2-{9-benzyl-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurin-3-yl}acetic acid

Comprehensive Overview of 2-{9-benzyl-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetic acid (CAS No. 878423-55-3)

The compound 2-{9-benzyl-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetic acid, with the CAS number 878423-55-3, is a structurally complex molecule that has garnered significant interest in pharmaceutical and biochemical research. Its unique pyrimido[1,2-g]purine core and benzyl substitution make it a promising candidate for various applications, particularly in the development of novel therapeutics. Researchers are increasingly exploring its potential as a small-molecule inhibitor or modulator in diseases such as cancer, inflammation, and metabolic disorders.

One of the key features of 2-{9-benzyl-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetic acid is its ability to interact with enzyme targets involved in cellular signaling pathways. The presence of the acetic acid moiety enhances its solubility and bioavailability, which are critical factors in drug design. Recent studies have highlighted its potential role in kinase inhibition, a hot topic in oncology research, where targeting aberrant kinase activity is a cornerstone of precision medicine.

In the context of AI-driven drug discovery, this compound has been flagged in computational screenings due to its favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The rise of machine learning in chemistry has enabled researchers to predict the behavior of such molecules more accurately, reducing the time and cost associated with traditional drug development. This aligns with the growing demand for cost-effective and sustainable pharmaceutical solutions, a trend heavily discussed in scientific and industrial forums.

Another area of interest is the compound's potential application in neurodegenerative diseases. With the global increase in conditions like Alzheimer's and Parkinson's, there is a pressing need for molecules that can modulate neuroinflammatory pathways. Preliminary data suggest that 2-{9-benzyl-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetic acid may influence key mediators of neuroinflammation, making it a subject of ongoing preclinical investigations.

From a synthetic chemistry perspective, the compound's multi-ring system presents both challenges and opportunities. Chemists are exploring innovative green chemistry approaches to synthesize it efficiently, minimizing waste and energy consumption. This resonates with the broader push toward sustainable chemistry, a priority for regulatory bodies and environmentally conscious consumers alike.

In summary, 2-{9-benzyl-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetic acid (CAS No. 878423-55-3) stands at the intersection of cutting-edge research and practical applications. Its versatility in targeting diverse biological pathways, coupled with advancements in computational chemistry and sustainable synthesis, positions it as a molecule of high relevance in modern science. As research progresses, it may well emerge as a cornerstone in the next generation of therapeutic agents.

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